molecular formula C9H11N3O2 B12365912 5-Pyridin-2-ylpyrazolidine-3-carboxylic acid

5-Pyridin-2-ylpyrazolidine-3-carboxylic acid

Cat. No.: B12365912
M. Wt: 193.20 g/mol
InChI Key: MSVJWRHTRURHHA-UHFFFAOYSA-N
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Description

5-Pyridin-2-ylpyrazolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazolidine ring fused with a pyridine ring and a carboxylic acid functional group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-2-ylpyrazolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrazolidine rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-Pyridin-2-ylpyrazolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of 5-Pyridin-2-ylpyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid: Shares the pyridine ring but lacks the pyrazolidine moiety.

    Pyrazolidine-3-carboxylic acid: Contains the pyrazolidine ring but lacks the pyridine moiety.

    5-Pyridin-2-ylpyrazole: Similar structure but with a pyrazole ring instead of pyrazolidine.

Uniqueness: 5-Pyridin-2-ylpyrazolidine-3-carboxylic acid is unique due to the combination of the pyridine and pyrazolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5-pyridin-2-ylpyrazolidine-3-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c13-9(14)8-5-7(11-12-8)6-3-1-2-4-10-6/h1-4,7-8,11-12H,5H2,(H,13,14)

InChI Key

MSVJWRHTRURHHA-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C(=O)O)C2=CC=CC=N2

Origin of Product

United States

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